molecular formula C15H20ClN5O3 B3156887 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride CAS No. 84050-21-5

4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride

Cat. No. B3156887
CAS RN: 84050-21-5
M. Wt: 353.8 g/mol
InChI Key: WLBHLVFARVXOAD-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a nitrogen-containing heterocycle . It is related to compounds like cyclopropylmethyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate, hydrochloride .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-amino-2-chloro-6,7-dimethoxyquinazoline . A series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines were synthesized and evaluated for alpha-adrenoceptor affinity and antihypertensive activity .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases . For example, the structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are documented in various databases . For example, 4-Amino-2-chloro-6,7-dimethoxyquinazoline has a melting point of 262-268 °C (dec.) (lit.) .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine, a core structure in many marketed drugs, has shown significant medicinal importance due to its diverse pharmacological activities. Specifically, derivatives containing piperazine have been highlighted for their potent anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds provides a foundation for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

CNS Acting Drugs

Derivatives of piperazine and similar heterocyclic compounds have been identified for their potential as central nervous system (CNS) acting drugs. Research has outlined various functional chemical groups, including piperazine derivatives, as having effects ranging from depression and euphoria to convulsion, indicating their potential application in treating CNS disorders (Saganuwan, 2017).

Antidiabetic Agents

The therapeutic target DPP IV (dipeptidyl peptidase IV) has been identified as critical for the treatment of type 2 diabetes mellitus. Piperazine derivatives, among others, have been patented as DPP IV inhibitors, showcasing their role in antidiabetic drug development. These inhibitors work by preventing the hydrolysis of incretin molecules, thus promoting insulin secretion and offering a strategic pathway for diabetes management (Mendieta et al., 2011).

Therapeutic Applications of Piperazine Derivatives

The therapeutic versatility of piperazine derivatives is well-documented, with applications across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This broad therapeutic potential is attributed to the structural flexibility of the piperazine nucleus, allowing for significant pharmacokinetic and pharmacodynamic modulations through minor substitutions (Rathi et al., 2016).

properties

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3.ClH/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20;/h7-9H,3-6H2,1-2H3,(H2,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBHLVFARVXOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-formylpiperazine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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